4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antibacterial and antifungal properties. The compound has a molecular formula of CHBrNO and a molar mass of 326.15 g/mol, indicating its complex structure and potential reactivity in various chemical environments .
This compound can be classified under heterocyclic compounds due to its triazole ring structure. It is synthesized through specific chemical reactions involving brominated phenyl groups and isopropyl moieties. The presence of the bromine atom enhances its biological activity by influencing interactions with biological targets . The compound is cataloged under the CAS number 1427460-86-3, which facilitates its identification in chemical databases .
The synthesis of 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid typically involves several key steps:
These methods ensure high yields and purity of the final product, which is confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The molecular structure of 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid features:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological macromolecules .
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological profile.
The mechanism of action for 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid primarily involves:
This mechanism underlies its antibacterial efficacy against various pathogens.
The physical properties include:
Chemical properties encompass:
The primary applications of 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid include:
The 1,2,4-triazole ring system is characterized by a five-membered structure containing three nitrogen atoms, which confers exceptional stability against metabolic degradation while enabling diverse non-covalent interactions with biological macromolecules. This scaffold’s proton acceptor/donor capabilities and aromatic character facilitate binding to enzymes, receptors, and nucleic acids, making it indispensable in rational drug design. Notably, triazole-containing drugs like voriconazole (antifungal), rizatriptan (antimigraine), and anastrozole (anticancer) exemplify its clinical impact. The oxo-dihydro modification (5-oxo-4,5-dihydro-1H-1,2,4-triazole) further enhances polarity and hydrogen-bonding potential, critical for improving aqueous solubility and target affinity in lead optimization phases [5] [9].
Table 1: Key Physicochemical Properties of 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1427460-86-3 | [1] [2] [3] |
| Molecular Formula | C₁₂H₁₂BrN₃O₃ | [1] [2] |
| Molecular Weight | 326.15 g/mol | [1] [3] |
| IUPAC Name | 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | [1] |
| SMILES | O=C(C(N1C2=CC=C(Br)C=C2)=NN(C(C)C)C1=O)O | [1] |
| InChIKey | FTAROCIOAZVGBU-UHFFFAOYSA-N | [1] |
| Purity Specification | Research grade (≥95%) | [2] [5] |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4